N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of diethylenetriamine with chloroacetic acid under controlled conditions. The process begins with the dissolution of chloroacetic acid in water, followed by the gradual addition of sodium hydroxide to maintain a basic pH. Diethylenetriamine is then added slowly, and the reaction mixture is stirred at a controlled temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. Its primary function as a chelating agent involves forming stable complexes with metal ions, which can be utilized in different applications .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal salts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled pH, temperature, and reaction time .
Major Products Formed: The major products formed from reactions involving this compound are metal complexes. These complexes are highly stable and can be used in various applications, including medical imaging, environmental remediation, and industrial processes .
Scientific Research Applications
N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and catalysis. In biology, it is employed in the purification of proteins and nucleic acids. In medicine, it is used in diagnostic imaging and as a treatment for heavy metal poisoning. Additionally, it is used in environmental science for the removal of heavy metals from wastewater .
Mechanism of Action
The mechanism of action of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a stable chelate. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from biological or environmental systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine include nitrilotriacetic acid, ethylenediaminetetraacetic acid, and diethylenetriaminepentaacetic acid .
Uniqueness: this compound is unique due to its high affinity for metal ions and its ability to form highly stable complexes. This makes it particularly valuable in applications requiring strong and stable chelation, such as medical imaging and environmental remediation .
Properties
CAS No. |
827043-86-7 |
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Molecular Formula |
C10H16N2O7 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-[2-[acetyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O7/c1-7(13)12(6-10(18)19)3-2-11(4-8(14)15)5-9(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
HVXFYLVYJVKYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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